![molecular formula C21H17N3O4S B4043537 N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide](/img/structure/B4043537.png)

N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide

Übersicht

Beschreibung

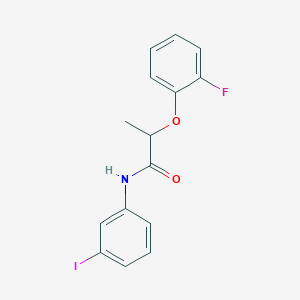

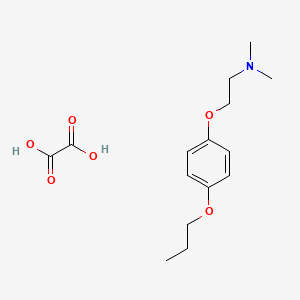

N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 407.09397721 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide and related compounds have been explored for their potential as histone deacetylase (HDAC) inhibitors. HDAC inhibitors play a critical role in regulating gene expression, cell cycle arrest, and apoptosis in cancer cells. One study describes the synthesis and biological evaluation of similar compounds showing selective inhibition of HDACs, which could block cancer cell proliferation and induce apoptosis, highlighting their promise as anticancer drugs (Zhou et al., 2008). Another research effort focused on CI-994, a compound with a benzamide structure, showing it as a HDAC inhibitor inducing histone hyperacetylation, suggesting a mechanism related to its antitumor activity (Kraker et al., 2003).

Anti-Acetylcholinesterase Activity

Research into benzamide derivatives has shown significant anti-acetylcholinesterase (anti-AChE) activity, indicating potential use in treating neurodegenerative diseases like Alzheimer's. A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed compounds that dramatically increase anti-AChE activity, which could be crucial for developing new antidementia agents (Sugimoto et al., 1990).

Corrosion Inhibition

N-Phenyl-benzamide derivatives have been evaluated for their role in corrosion inhibition, particularly for mild steel in acidic conditions. The presence of electron-withdrawing and electron-donating substituents on the benzamide ring has been shown to influence the efficiency of corrosion inhibition, with studies highlighting their potential in protective coatings to prevent corrosion in industrial applications (Mishra et al., 2018).

Antimicrobial Activity

Several studies have synthesized and evaluated N-phenyl-benzamide and its derivatives for antimicrobial activities. These compounds have shown a broad spectrum of activity against various bacteria and fungi, offering potential for developing new antimicrobial agents. One study synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides, demonstrating significant antibacterial and antifungal activities (Ertan et al., 2007).

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-2-(2-nitrophenyl)sulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c1-14(25)22-15-10-12-16(13-11-15)23-21(26)17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)24(27)28/h2-13H,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUTZXWIECTIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline;oxalic acid](/img/structure/B4043468.png)

![(4E)-2-(2-fluorophenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one](/img/structure/B4043486.png)

![2-(2,3-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4043499.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4043529.png)

![2-(2-naphthyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4043533.png)

![6-[4-(Allyloxy)phenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4043549.png)

![N-[3-(2-methoxy-4-prop-2-enylphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4043565.png)